3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole typically involves multicomponent reactions (MCRs), which are known for their efficiency and atom economy . One common method involves a one-pot three-component reaction using 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate hydrazonoyl chlorides or phenacyl bromides in the presence of a catalytic amount of triethylamine (TEA) in dioxane .
Industrial Production Methods
These methods offer advantages such as reduced reaction times, lower costs, and higher yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Cycloaddition: The compound can undergo cycloaddition reactions, forming various cyclic derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Nucleophiles: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Cycloaddition Reagents: Azides, alkynes
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various cyclic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole involves the inhibition of key enzymes and proteins involved in cell proliferation and survival. Specifically, it targets matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A 1,2,4-triazole derivative used as an antifungal agent.
Itraconazole: Another 1,2,4-triazole derivative with antifungal properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
What sets 3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole apart from other similar compounds is its unique combination of thiazole and triazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold for drug design and development .
Properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S3/c1-10-16-12(7-20-10)8-21-14-17-18-15-19(14)13(9-22-15)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVFOTUHCYIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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